molecular formula C23H31NO2 B3943865 3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide

3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide

Cat. No.: B3943865
M. Wt: 353.5 g/mol
InChI Key: HXJMLIDJVZGLIJ-UHFFFAOYSA-N
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Description

3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide: is an organic compound characterized by its complex structure, which includes a hydroxy group, dimethylphenyl, phenyl, and dipropylpropanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-3,4-dimethylbenzaldehyde and phenylacetic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-hydroxy-3,4-dimethylbenzaldehyde and phenylacetic acid in the presence of a base like sodium hydroxide.

    Amidation: The intermediate is then subjected to amidation using N,N-dipropylamine under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and amidation reactions efficiently.

    Catalysts and Solvents: Employing suitable catalysts and solvents to optimize the reaction yield and purity.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination under controlled temperatures.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding: Investigated for binding to certain biological receptors, which could lead to therapeutic applications.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry

    Material Science:

Mechanism of Action

The mechanism by which 3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxy-3,4-dimethylphenyl)-3-phenylpropanamide: Lacks the dipropyl groups, which may affect its binding affinity and biological activity.

    3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-diethylpropanamide: Similar structure but with diethyl groups instead of dipropyl, potentially altering its pharmacokinetic properties.

Uniqueness

    Structural Complexity: The presence of both hydroxy and dimethylphenyl groups, along with the dipropylpropanamide moiety, makes it unique in terms of its chemical reactivity and potential biological activity.

This detailed overview provides a comprehensive understanding of 3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2/c1-5-14-24(15-6-2)22(25)16-21(19-10-8-7-9-11-19)20-13-12-17(3)18(4)23(20)26/h7-13,21,26H,5-6,14-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJMLIDJVZGLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC(C1=CC=CC=C1)C2=C(C(=C(C=C2)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide
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3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide
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3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide

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